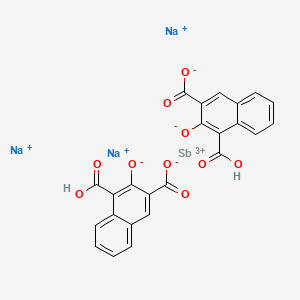
Antimonyl-2-hydroxy-1,3-dicarboxynaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimonyl-2-hydroxy-1,3-dicarboxynaphthalene is a chemical compound with the molecular formula C12H7O7Sb It is a coordination complex where antimony is coordinated with 2-hydroxy-1,3-dicarboxynaphthalene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of antimonyl-2-hydroxy-1,3-dicarboxynaphthalene typically involves the reaction of 2-hydroxy-1,3-dicarboxynaphthalene with an antimony salt, such as antimony trichloride. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the proper coordination of antimony with the naphthalene derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The compound is then purified through crystallization or other suitable methods.
化学反应分析
Types of Reactions
Antimonyl-2-hydroxy-1,3-dicarboxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of antimony.
Reduction: Reduction reactions can convert the antimony center to a lower oxidation state.
Substitution: The hydroxyl and carboxyl groups in the naphthalene ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) derivatives, while substitution reactions can introduce new functional groups into the naphthalene ring.
科学研究应用
Antimonyl-2-hydroxy-1,3-dicarboxynaphthalene has several scientific research applications, including:
Chemistry: Used as a reagent in coordination chemistry studies to explore the properties of antimony complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antimony-based drugs.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of antimonyl-2-hydroxy-1,3-dicarboxynaphthalene involves its interaction with molecular targets through coordination bonds. The antimony center can interact with various biological molecules, potentially affecting their function. The pathways involved in its action depend on the specific application and the nature of the target molecules.
相似化合物的比较
Similar Compounds
- Antimonyl-2-hydroxy-1,4-dicarboxynaphthalene
- Antimonyl-2-hydroxy-1,5-dicarboxynaphthalene
- Antimonyl-2-hydroxy-1,6-dicarboxynaphthalene
Uniqueness
Antimonyl-2-hydroxy-1,3-dicarboxynaphthalene is unique due to its specific coordination geometry and the presence of both hydroxyl and carboxyl groups in the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.
属性
CAS 编号 |
80049-90-7 |
|---|---|
分子式 |
C24H12Na3O10Sb+2 |
分子量 |
651.1 g/mol |
IUPAC 名称 |
trisodium;antimony(3+);4-carboxy-3-oxidonaphthalene-2-carboxylate |
InChI |
InChI=1S/2C12H8O5.3Na.Sb/c2*13-10-8(11(14)15)5-6-3-1-2-4-7(6)9(10)12(16)17;;;;/h2*1-5,13H,(H,14,15)(H,16,17);;;;/q;;3*+1;+3/p-4 |
InChI 键 |
ZBWQCXFWCAVAQS-UHFFFAOYSA-J |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)[O-])C(=O)[O-].C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Sb+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


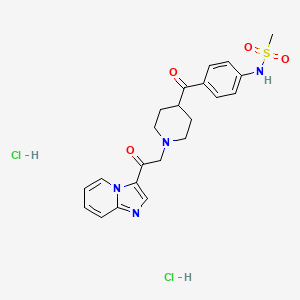
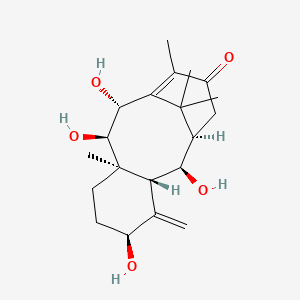
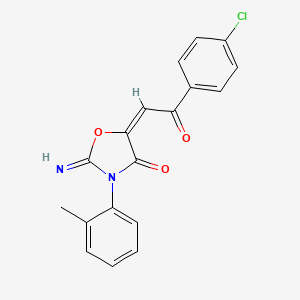
![oxalic acid;1-[3-[(5-phenyl-1H-pyrazol-3-yl)oxy]propyl]piperidine](/img/structure/B12762159.png)
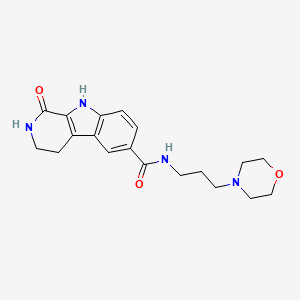

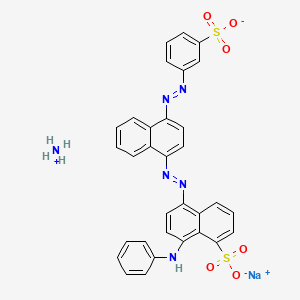
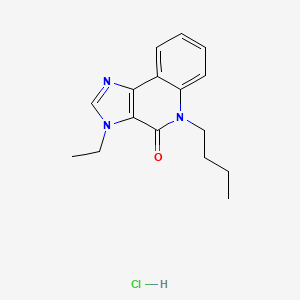
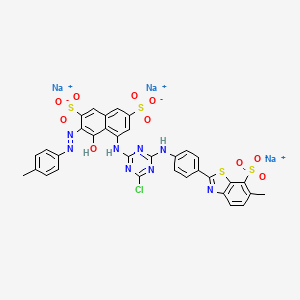

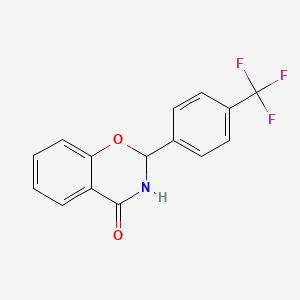

![2-(butylamino)-N-[2-[3-[2-[[2-(butylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12762213.png)

